1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxylic acid
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Overview
Description
1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxylic acid is a complex organic compound featuring a thiazole ring, a piperidine ring, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Trifluoromethoxyphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethoxyphenyl group is coupled with a halogenated thiazole.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts for the Suzuki-Miyaura coupling.
Chemical Reactions Analysis
Types of Reactions
1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly used.
Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its piperidine and thiazole components.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, particularly those requiring a trifluoromethoxyphenyl group.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxylic acid depends on its application:
Medicinal Chemistry: The compound may act by interacting with specific molecular targets such as enzymes or receptors.
Organic Synthesis: The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
Isonipecotic Acid: Similar in structure due to the piperidine ring but lacks the thiazole and trifluoromethoxyphenyl groups.
2,4-Disubstituted Thiazoles: Share the thiazole ring but differ in the substituents attached to the ring.
Trifluoromethoxyphenyl Derivatives: Compounds containing the trifluoromethoxyphenyl group but lacking the thiazole and piperidine rings.
Uniqueness
1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxylic acid is unique due to the combination of its structural components, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C18H17F3N2O4S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H17F3N2O4S/c1-10-14(16(24)23-8-6-12(7-9-23)17(25)26)28-15(22-10)11-2-4-13(5-3-11)27-18(19,20)21/h2-5,12H,6-9H2,1H3,(H,25,26) |
InChI Key |
UTPRLGRDAYWRCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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